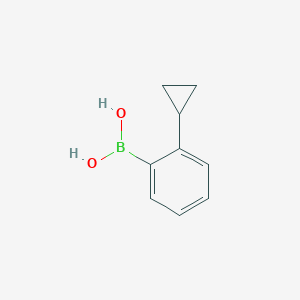

(2-Cyclopropylphenyl)boronic acid

説明

特性

IUPAC Name |

(2-cyclopropylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLHRLDHXOWWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373393-41-9 | |

| Record name | 2-Cyclopropylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclopropylphenyl Boronic Acid and Derivatives

Organometallic Approaches

Organometallic reagents, such as organolithium and Grignard reagents, are commonly employed in the synthesis of arylboronic acids. acs.orgborates.today These methods typically involve the formation of a carbon-metal bond, followed by reaction with a boron-containing electrophile.

Lithium-Halogen Exchange and Borate (B1201080) Trapping Strategies

A prevalent method for synthesizing arylboronic acids involves lithium-halogen exchange followed by trapping with a borate ester. acs.orgwikipedia.org This strategy is particularly useful for preparing a wide range of arylboronic acids. acs.org

Cyclopropyllithium Intermediates from Cyclopropyl (B3062369) Halides

The initial step in this synthetic sequence is the formation of a cyclopropyllithium intermediate. This is typically achieved through a lithium-halogen exchange reaction, where a cyclopropyl halide, such as cyclopropyl bromide, reacts with an organolithium reagent like butyllithium. wikipedia.orggoogle.com This exchange is generally a fast reaction. wikipedia.orgharvard.edu The reaction is often carried out at very low temperatures, such as -78°C, to control the reactivity of the organolithium species and prevent side reactions like self-coupling. google.com

Reaction with Borate Esters and Subsequent Hydrolysis

The freshly prepared cyclopropyllithium reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, which serves as the boron source. google.comwikipedia.org This reaction forms a borate ester intermediate. google.com Subsequent hydrolysis of this borate ester, typically under acidic conditions, yields the desired (2-Cyclopropylphenyl)boronic acid. wikipedia.orgresearchgate.netorganic-chemistry.org The hydrolysis step is crucial for converting the borate ester into the final boronic acid product. wikipedia.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters include temperature, solvent, and the stoichiometry of the reagents. For instance, conducting the lithium-halogen exchange and subsequent borylation at ultra-low temperatures helps to minimize the formation of byproducts. google.com The choice of the organolithium reagent and the borate ester can also influence the outcome of the reaction. acs.org An "in situ quench" technique, where the borate ester is present during the lithium-halogen exchange, can be an efficient alternative for preparing some arylboronic acids. acs.org

Grignard Reagent-Mediated Syntheses

An alternative organometallic approach involves the use of Grignard reagents. borates.today The synthesis of this compound can be achieved by reacting a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide, with a trialkyl borate. orgsyn.orggoogle.comaudreyli.com This method is considered a convenient and well-established route using relatively inexpensive starting materials. orgsyn.org

The general procedure involves the slow addition of the Grignard reagent to a solution of the trialkyl borate at low temperatures. audreyli.com After the reaction is complete, an acidic workup is performed to hydrolyze the intermediate borate ester and afford the boronic acid. orgsyn.orgaudreyli.com Similar to the organolithium route, careful control of the reaction conditions is necessary to avoid over-addition and other side reactions. orgsyn.org This method has been successfully used to prepare cyclopropylboronic acid in good yields. audreyli.com

| Reagent Type | Starting Material | Boron Source | Key Intermediate | Final Product | Ref. |

| Organolithium | Cyclopropyl bromide | Trialkyl borate | Cyclopropyllithium | This compound | google.com |

| Grignard Reagent | Cyclopropylmagnesium bromide | Trialkyl borate | Cyclopropyl borate ester | This compound | audreyli.com |

Transition Metal-Catalyzed Borylation Reactions

In recent years, transition metal-catalyzed borylation reactions have emerged as powerful tools for the synthesis of boronic acids and their esters. borates.todaycuny.edu These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional organometallic routes. borates.todaynih.gov

Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, can be used to synthesize arylboronic esters from aryl halides or triflates using a diboron (B99234) reagent. borates.today While these methods are versatile, the cost of the palladium catalysts and diboron reagents can be a drawback for large-scale synthesis. acs.org

Iridium-catalyzed C-H borylation represents another modern approach, allowing for the direct conversion of a C-H bond on an aromatic ring to a C-B bond. nih.gov This method can offer high regioselectivity. nih.gov Furthermore, research into transition metal-free borylation reactions is an active area of investigation, aiming to provide more sustainable and cost-effective synthetic routes. chemrxiv.org

| Catalyst Type | Substrate | Borylating Agent | Product | Ref. |

| Palladium | Aryl Halide/Triflate | Diboronyl Ester | Arylboronic Ester | borates.today |

| Iridium | Aromatic Hydrocarbon | Diboron Reagent | Arylboronic Ester | nih.gov |

| Transition Metal-Free | Polyfluoroaryl Boronate Ester | Aldehyde/Ketone | Polyfluoroaryl Carbinol | nih.gov |

Palladium-Catalyzed Miyaura Borylation of Aryl Halides and Triflates

The Miyaura borylation reaction stands as a cornerstone for the synthesis of arylboronic esters, which are stable precursors to boronic acids. wikipedia.org This methodology involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent. alfa-chemistry.comorganic-chemistry.org For the synthesis of this compound or its esters, the starting material would be a 2-cyclopropyl-substituted aryl halide (e.g., 2-cyclopropylbromobenzene or 2-cyclopropylchlorobenzene) or an aryl triflate.

The general catalytic cycle, proceeding through a Pd(0)/Pd(II) manifold, involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the arylboronic ester and regenerate the Pd(0) catalyst. rsc.org

Bis(pinacolato)diboron (B₂pin₂) is the most commonly employed diboron reagent for the Miyaura borylation. alfa-chemistry.com Its stability, commercial availability, and the fact that its resulting pinacol (B44631) esters are generally stable, crystalline solids amenable to chromatographic purification make it highly practical. organic-chemistry.org The reaction couples the aryl halide or triflate with B₂pin₂ in the presence of a palladium catalyst and a base to form the corresponding arylboronic acid pinacol ester. wikipedia.org These pinacol esters can then be used directly in subsequent reactions, such as Suzuki-Miyaura cross-coupling, or hydrolyzed to the corresponding boronic acid. organic-chemistry.org

Table 1: Key Components in Palladium-Catalyzed Miyaura Borylation

| Component | Role in the Reaction | Common Examples |

|---|---|---|

| Aryl Halide/Triflate | The electrophilic coupling partner providing the aryl framework. | 2-cyclopropylbromobenzene, 2-cyclopropylphenyl triflate |

| Diboron Reagent | The source of the boron moiety. | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron |

| Palladium Catalyst | Facilitates the cross-coupling reaction. | PdCl₂(dppf), Pd₂(dba)₃, Pd(PPh₃)₄ alfa-chemistry.comhkbu.edu.hk |

| Ligand | Stabilizes and activates the palladium catalyst, influencing reaction efficiency. | XPhos, DPEphos, PPh₃, cataCXium A beilstein-journals.orgacs.orgnih.gov |

| Base | Activates the diboron reagent and participates in the catalytic cycle. | Potassium Acetate (B1210297) (KOAc), Potassium Phenoxide (KOPh), Potassium Phosphate (B84403) (K₃PO₄) alfa-chemistry.comorganic-chemistry.org |

This table summarizes the general components used in a typical Miyaura borylation reaction, based on information from multiple sources. alfa-chemistry.comorganic-chemistry.orghkbu.edu.hkbeilstein-journals.orgacs.orgnih.gov

The success and efficiency of the Miyaura borylation are critically dependent on the choice of the ligand and solvent system. researchgate.net The ligand stabilizes the palladium center and its steric and electronic properties can significantly impact the reaction rate and yield. acs.orgresearchgate.net For sterically hindered substrates, such as the ortho-substituted 2-cyclopropylphenyl system, tailor-made phosphine (B1218219) ligands featuring specific steric bulk can be essential for achieving high yields. acs.org

Solvents play a more complex role than simply dissolving reactants; they can influence catalyst activity and stability. researchgate.net While traditional solvents like dioxane, toluene, and dimethylformamide (DMF) are common, recent advancements have explored the use of greener alternatives like deep eutectic solvents (DESs). acs.orgreddit.com For instance, a system using the XPhos ligand in a choline (B1196258) chloride-based DES has proven effective for the borylation of various aryl halides. acs.org The choice of base is also crucial, with weak bases like potassium acetate (KOAc) often preferred to prevent the competing Suzuki-Miyaura coupling of the newly formed boronic ester with the starting aryl halide. rsc.org

Table 2: Influence of Selected Ligand and Solvent Systems on Miyaura Borylation

| Ligand | Solvent | Substrate Type | Observations |

|---|---|---|---|

| XPhos | Isopropyl acetate (iPrOAc), THF | Aryl Chlorides/Bromides | Allows for faster reactions at lower temperatures compared to older systems. reddit.com |

| XPhos | Choline Chloride/Glycerol (DES) | (Hetero)aromatic Halides | Provides an environmentally friendly and biodegradable medium; catalyst loading can be reduced. acs.org |

| DPEphos | Neat (Solvent-free) | Liquid Aryl Bromides | Effective in solvent-free mechanochemical (ball-milling) protocols. beilstein-journals.org |

| cataCXium A | Ethanol (EtOH) | Heteroaryl Halides | Provides higher yields and faster reaction times for certain heteroaryl substrates. nih.gov |

| Tailor-made Phosphine | Not specified | Sterically Hindered Aryl Chlorides | Ligands with a smaller phosphine head and larger remote steric bulk overcome steric challenges. acs.org |

This interactive table presents research findings on how different ligand-solvent combinations impact Miyaura borylation reactions. beilstein-journals.orgacs.orgnih.govacs.orgreddit.com

Direct Aromatic C-H Functionalization to Introduce Boronic Acid Moieties

Direct C-H borylation represents a highly atom-economical approach to synthesizing arylboronic acids, as it circumvents the need for pre-functionalized aryl halides. rsc.orgrsc.org This method typically employs an iridium or palladium catalyst to directly convert a C-H bond on an aromatic ring into a C-B bond. rsc.orgnih.gov

In the context of synthesizing this compound, the starting material would be cyclopropylbenzene (B146485). A significant challenge in this approach is controlling the regioselectivity. The cyclopropyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. In iridium-catalyzed C-H borylation, the reaction is often governed by steric factors, which would favor borylation at the less hindered meta- and para-positions over the ortho-position. rsc.org Achieving selective ortho-borylation often requires the use of a directing group, which is temporarily installed on the substrate to guide the catalyst to a specific C-H bond. rsc.orgnih.gov

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound and its ester derivatives serve as versatile building blocks in organic synthesis, primarily through further transformations of the boronic acid moiety or by functionalizing the aromatic ring.

Synthesis of Boronic Esters (e.g., Pinacol Esters)

As previously mentioned, the Miyaura borylation reaction using B₂pin₂ directly yields the pinacol ester of the boronic acid. organic-chemistry.org Boronic acids themselves can be readily converted into boronic esters through esterification with a diol, such as pinacol. This conversion is often performed because boronic esters exhibit enhanced stability, are less prone to dehydration-trimerization (formation of boroxines), and are generally more compatible with chromatographic purification compared to their corresponding acids. nih.gov The synthesis of cyclopropyl boronic acid pinacol esters can also be achieved through other novel methods, such as one-pot procedures starting from propargylic silyl (B83357) ethers, highlighting the importance of these ester derivatives as stable, versatile intermediates. strath.ac.uk

Selective Introduction of Additional Functionalities onto the Aryl Ring

The selective introduction of new functional groups onto the aryl ring of this compound is a complex synthetic challenge. The phenyl ring is substituted with two groups possessing opposing directing effects in electrophilic aromatic substitution: the cyclopropyl group (activating, ortho-, para-directing) and the boronic acid group (deactivating, meta-directing). The outcome of a direct electrophilic substitution reaction would be highly dependent on the specific reagents and conditions, and would likely result in a mixture of products.

Therefore, a more controlled and selective functionalization strategy would typically involve a multi-step approach. This could entail starting with a cyclopropylbenzene derivative that already contains the desired additional functionality and then performing the borylation reaction as the final step. Alternatively, the boronic acid group itself can act as a reactive handle for introducing new groups via cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form biaryl compounds. hkbu.edu.hknih.gov This "functionalization through coupling" is a powerful strategy for elaborating the core structure.

Reactivity and Mechanistic Investigations of 2 Cyclopropylphenyl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other carbon-carbon bonds with high efficiency and functional group tolerance. wikipedia.org (2-Cyclopropylphenyl)boronic acid serves as an effective coupling partner in these reactions, allowing for the introduction of the 2-cyclopropylphenyl moiety onto various aromatic and heteroaromatic scaffolds. myskinrecipes.comaudreyli.com

Catalytic Systems and Ligand Design for Carbon-Carbon Bond Formation

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the catalytic system employed, which typically consists of a palladium precatalyst and a supporting ligand. libretexts.orgnih.gov The design and selection of these components are crucial for achieving high yields, good selectivity, and broad substrate scope, especially when dealing with challenging substrates like sterically hindered or electronically deactivated aryl halides.

Both palladium(0) and palladium(II) complexes are commonly used as precatalysts in Suzuki-Miyaura reactions. libretexts.org

Palladium(0) precatalysts , such as Pd(PPh₃)₄ and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), are often used. libretexts.orgresearchgate.net The active Pd(0) species is readily available from these complexes to initiate the catalytic cycle.

Palladium(II) precatalysts , like Pd(OAc)₂ (palladium(II) acetate) and PdCl₂(PPh₃)₂, are also widely employed. audreyli.comnih.gov These Pd(II) sources are reduced in situ to the active Pd(0) catalyst. Preformed Pd(II) catalysts with specific ligands can offer enhanced stability and activity, allowing for reactions to proceed under mild conditions, such as at room temperature. mdpi.com The development of palladacycles, which are air and water-insensitive, has also provided robust catalysts for these transformations. libretexts.org

The choice between Pd(0) and Pd(II) precatalysts can influence reaction efficiency and may depend on the specific substrates and reaction conditions.

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) are highly effective biarylphosphine ligands known for their ability to promote challenging cross-coupling reactions. nih.govresearchgate.net These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For instance, an SPhos-based palladacycle has shown high activity in the Suzuki coupling of cyclopropylboronic acid with aryl halides. researchgate.net

P(t-Bu)₃ (Tri-tert-butylphosphine) is another bulky and electron-rich phosphine (B1218219) ligand that has demonstrated effectiveness in Suzuki-Miyaura couplings.

The selection of the appropriate phosphine ligand is crucial and often determined empirically for a given set of substrates. The steric and electronic properties of the ligand directly impact the coordination environment of the palladium center, thereby influencing its catalytic activity.

Developing protocols that utilize low catalyst loadings is a significant goal in sustainable chemistry, as it reduces costs and minimizes palladium contamination in the final product. Efficient catalytic systems with high turnover numbers (TONs) are essential for achieving this. Research has shown that with highly active catalysts, Suzuki-Miyaura reactions, including double cross-coupling reactions, can be performed with very low amounts of the palladium catalyst, sometimes as low as 0.025 mol%. researchgate.net The use of highly active preformed catalysts and optimized reaction conditions are key to the success of these low-loading protocols. researchgate.netresearchgate.net

Base Selection and Its Mechanistic Role (e.g., KOt-Bu, K₃PO₄, Cs₂CO₃)

The base is an essential component of the Suzuki-Miyaura reaction, playing a crucial role in the transmetalation step. wikipedia.org The choice of base can significantly impact the reaction rate and yield. Common bases used include potassium tert-butoxide (KOt-Bu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).

The primary role of the base is to activate the organoboron species, typically by forming a more nucleophilic boronate complex. wikipedia.orgchemrxiv.org This boronate species then readily undergoes transmetalation with the palladium(II) intermediate.

K₃PO₄ is a widely used and effective base, often in the presence of water, for a broad range of Suzuki-Miyaura couplings, including those involving sterically hindered substrates. nih.govresearchgate.net It is proposed to facilitate the formation of the active boronate and can also play a role in the regeneration of the active catalyst. researchgate.net

Cs₂CO₃ is another effective base, particularly for reactions involving challenging substrates or when milder conditions are required. nih.gov

KOt-Bu is a strong base that can be effective in certain systems, though its high basicity may not be compatible with all functional groups.

The selection of the base is critical and can be influenced by the nature of the coupling partners and the solvent system used. The solubility and strength of the base are key factors that determine its effectiveness. claremont.edu

Reaction Mechanistic Pathways

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgchemrxiv.org

Transmetalation: The organoboronic acid, activated by the base to form a boronate complex ([R-B(OH)₃]⁻), then reacts with the palladium(II) intermediate. wikipedia.orgchemrxiv.org The organic group (in this case, the 2-cyclopropylphenyl group) is transferred from the boron atom to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (LₙPd(Ar)(R)).

Reductive Elimination: In the final step, the diorganopalladium(II) complex undergoes reductive elimination, forming the desired cross-coupled product (Ar-R) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org

Recent mechanistic studies, including kinetic isotope effect experiments, have provided a more detailed understanding of these fundamental steps, revealing the involvement of different palladium species and intermediates depending on the specific reaction conditions and substrates. chemrxiv.org

Scope of Coupling Partners and Functional Group Compatibility

This compound and its simpler analog, cyclopropylboronic acid, have demonstrated broad utility in Suzuki-Miyaura coupling reactions, successfully coupling with a wide array of organic halides and triflates. nih.govresearchgate.netaudreyli.com The reaction is noted for its remarkable tolerance of various functional groups on the coupling partner. researchgate.netaudreyli.com

Coupling Partners:

Aryl Halides: The reaction works efficiently with a range of aryl bromides and, under optimized conditions, with the less reactive but more accessible aryl chlorides. nih.govresearchgate.net This includes electron-rich, electron-poor, and sterically hindered aromatic systems. nih.govresearchgate.net

Heteroaryl Halides: A variety of heteroaryl chlorides and bromides, including those based on pyridine, thiophene, and furan, can be successfully cyclopropanated. nih.govnih.govresearchgate.net

Vinyl Halides: The coupling can be extended to vinyl bromides to produce cyclopropyl-substituted alkenes. audreyli.com

Functional Group Tolerance: The mild conditions of the Suzuki-Miyaura reaction allow for the presence of a diverse set of functional groups, which often remain intact during the coupling process.

| Functional Group | Tolerance | Reference |

| Ketone (e.g., Acetyl, Benzoyl) | Tolerated | researchgate.net |

| Ester | Tolerated | audreyli.com |

| Aldehyde (Formyl) | Tolerated | researchgate.net |

| Nitrile (Cyano) | Tolerated | researchgate.net |

| Nitro | Tolerated | researchgate.net |

| Ether (e.g., Methoxy) | Tolerated | researchgate.net |

| Amine | Tolerated | audreyli.com |

| Fluoro | Tolerated | audreyli.com |

This broad compatibility makes this compound a powerful tool for late-stage functionalization in complex molecule synthesis.

Other Metal-Catalyzed Transformations

Beyond the well-established palladium-catalyzed Suzuki-Miyaura reaction, this compound and related cyclopropylboronic acids can participate in other valuable metal-catalyzed transformations.

Copper-Mediated N-Cyclopropanation Reactions with Boronic Acids

A notable application is the copper-mediated N-cyclopropanation of various nitrogen-containing compounds, a variant of the Chan-Lam coupling reaction. nih.govresearchgate.net This reaction allows for the direct formation of a C-N bond, attaching a cyclopropyl (B3062369) group to a nitrogen atom.

The reaction typically involves treating a nitrogen-containing substrate (such as an azole, amide, or sulfonamide) with cyclopropylboronic acid in the presence of a copper catalyst, commonly copper(II) acetate (B1210297), a base like sodium carbonate, and often under an air or oxygen atmosphere. nih.govresearchgate.net

Scope of Nitrogen Nucleophiles: The method is applicable to a wide range of N-H containing substrates, affording the corresponding N-cyclopropyl derivatives in good to excellent yields. nih.gov

| Substrate Class | Example | Yield (%) | Reference |

| Azoles | Imidazole | Good | nih.gov |

| Benzotriazole | Excellent | nih.gov | |

| Amides | Benzamide | Good | nih.gov |

| Phthalimide | Good | researchgate.net | |

| Sulfonamides | p-Toluenesulfonamide | Excellent | nih.gov |

| Anilines | Aniline | Good | researchgate.net |

| Aliphatic Amines | Dibenzylamine | Excellent | researchgate.net |

This copper-mediated process provides a complementary method to palladium catalysis for incorporating the cyclopropyl motif, specifically for the synthesis of N-cyclopropyl compounds which are of interest in medicinal chemistry. nih.gov

Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions

Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to electron-deficient olefins represents a powerful method for the formation of carbon-carbon bonds in an enantioselective manner. In this context, this compound can serve as a versatile arylating agent. These reactions typically employ a chiral rhodium catalyst, often generated in situ from a rhodium precursor and a chiral phosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

The catalytic cycle is understood to involve several key steps. nih.gov Initially, a rhodium-hydroxo species is formed, which undergoes transmetalation with the this compound to generate a (2-cyclopropylphenyl)rhodium(I) species. This intermediate then undergoes migratory insertion across the double bond of an α,β-unsaturated substrate, like a ketone or ester, forming an oxa-π-allylrhodium intermediate. nih.gov Subsequent hydrolysis or protonolysis regenerates the rhodium-hydroxo catalyst and releases the β-arylated product. nih.gov The presence of water or a base is often crucial for facilitating the hydrolysis step and improving catalytic turnover. rsc.org

The use of chiral diene ligands with rhodium complexes has also proven effective for the asymmetric 1,4-addition of arylboronic acids to various acceptors including nitroalkenes, enones, and α,β-unsaturated amides, yielding products with high enantioselectivity. rsc.orgorgsyn.org Just 0.1 mol% of a chiral rhodium complex can effectively catalyze these reactions, achieving high yields and excellent enantioselectivities. rsc.org

Nickel-Catalyzed Ring-Contraction and Ring-Opening/Isomerization Reactions

Recent research has demonstrated that arylboronic acids can play a crucial role in directing the outcome of nickel-catalyzed reactions of tert-cyclobutanols. rsc.org These reactions can proceed through two distinct pathways: ring-contraction to form cyclopropyl aryl methanones or a ring-opening/isomerization cascade to yield 1-aryl butan-1-ones. The selection of the arylboronic acid is key to controlling this divergence. rsc.org

For instance, in a study using 1-(naphthalen-2-yl)cyclobutanol as the substrate, phenylboronic acid promoted a ring-contraction reaction, while pyrimidin-5-ylboronic acid led to the ring-opening/isomerization product. rsc.org This selectivity suggests that the electronic properties of the boronic acid influence the reaction mechanism. While this compound was not explicitly tested in this study, its unique electronic and steric profile suggests it could potentially favor one pathway over the other or perhaps lead to a mixture of products.

Below is a table summarizing the divergent reactivity observed with different boronic acids, providing a framework for predicting the potential behavior of this compound in this system.

| Substrate | Boronic Acid | Ligand | Product Type | Yield (%) |

| 1-(naphthalen-2-yl)cyclobutanol | Phenylboronic acid | bipyridine | Ring-Contraction | 72 |

| 1-(naphthalen-2-yl)cyclobutanol | Pyrimidin-5-ylboronic acid | None | Ring-Opening/Isomerization | 75 |

| 1-phenylcyclobutanol | Phenylboronic acid | bipyridine | Ring-Contraction | 60 |

| This table is based on data from a study on aryl boronic acid-controlled nickel-catalyzed reactions and is for illustrative purposes. rsc.org |

Carbon-Hydrogen Bond Alkylation in the Presence of Transition Metals

Transition metal-catalyzed C-H activation is a rapidly evolving field that allows for the direct functionalization of otherwise inert C-H bonds. This compound can be utilized as a coupling partner in these reactions to introduce the 2-cyclopropylphenyl moiety onto various scaffolds. These transformations often rely on palladium, rhodium, or ruthenium catalysts to orchestrate the C-H bond cleavage and subsequent C-C bond formation. nih.govresearchgate.net

The general mechanism often involves the coordination of a directing group on the substrate to the metal center, followed by cyclometalation to form a metallacyclic intermediate. This intermediate then reacts with the organoboron species, such as this compound, in a transmetalation step. Reductive elimination from the resulting complex furnishes the alkylated product and regenerates the active catalyst. While many C-H alkylations use alkenes as the alkylating agent, the use of organoboron reagents provides an alternative pathway for arylation. nih.gov While transition-metal-free methods for C-H functionalization using boronic acids are emerging, transition metal catalysis remains a primary strategy. ucm.esnih.gov

Boronic Acid Catalysis (BAC)

Beyond its role as a reagent in cross-coupling reactions, this compound, like other arylboronic acids, can function as a Lewis acid catalyst. This mode of reactivity, known as Boronic Acid Catalysis (BAC), is valued for its operational simplicity and generally low toxicity. nih.gov

Activation of Hydroxyl Groups and Other Functional Groups

A key application of boronic acid catalysis is the activation of hydroxyl groups. Arylboronic acids can reversibly form boronate esters with alcohols. This transformation converts the hydroxyl group, which is a poor leaving group, into a boronate ester, which is much more readily displaced by a nucleophile. This activation enables a variety of transformations that would otherwise require harsh conditions or stoichiometric activating agents. nih.gov

The catalytic cycle involves the condensation of the arylboronic acid with an alcohol to form the boronate ester and water. In the presence of a nucleophile, the ester is attacked, and the C-O bond is cleaved, releasing the product and regenerating the boronic acid. This process is particularly effective for activating benzylic and allylic alcohols toward C-C bond formation. nih.govnih.gov

Applications in Amidation Reactions

Boronic acids have emerged as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides. nih.gov This reaction avoids the need for pre-activated carboxylic acid derivatives and often generates water as the only byproduct. A cooperative catalytic system, employing an arylboronic acid and a nucleophilic co-catalyst like 4-(dimethylamino)pyridine N-oxide (DMAPO), has been shown to be particularly effective. nih.govtcichemicals.com

In this system, the boronic acid is thought to form a mixed anhydride (B1165640) with the carboxylic acid, activating it towards nucleophilic attack. nih.gov The DMAPO co-catalyst then likely reacts with this intermediate to generate a more highly active acylating agent. nih.gov While electron-deficient arylboronic acids are often used to enhance Lewis acidity, this compound could potentially catalyze this transformation, especially for more reactive substrates. Detailed mechanistic studies suggest that the boronic acid is the true catalyst, even when borinic acids are used as pre-catalysts, as they undergo protodeboronation in situ. nih.gov

Friedel-Crafts Alkylations with Activated Alcohols

Arylboronic acids are potent catalysts for the Friedel-Crafts alkylation of arenes and heteroarenes using activated alcohols, such as benzylic or allylic alcohols, as electrophiles. nih.gov This reaction provides a direct and atom-economical route to construct diaryl- and aryl-heteroarylmethanes. The boronic acid catalyst activates the alcohol by forming a boronate ester, facilitating the ionization of the C-O bond to generate a carbocationic intermediate, which is then attacked by the electron-rich arene. nih.govrsc.org

For particularly challenging substrates, such as electronically deactivated benzylic alcohols, a two-component catalytic system comprising an arylboronic acid and a co-catalyst like perfluoropinacol (B1203177) can be employed. rsc.org The co-catalyst is believed to condense with the boronic acid to form a more electrophilic and highly Lewis acidic boronic ester, which is more effective at promoting the ionization of the alcohol. rsc.org this compound can be applied as the catalyst in these transformations for the synthesis of complex molecular architectures.

Mechanistic Studies of Boron-Catalyzed Processes

This compound, as a member of the arylboronic acid family, can function as a versatile catalyst in a variety of organic transformations. researchgate.net Boronic acids are recognized for their ability to act as catalysts through several activation modes, including Lewis or Brønsted acid behavior, hydrogen bonding, and the formation of anhydride intermediates. researchgate.netnih.gov Their catalytic power stems from their capacity to form reversible covalent bonds with hydroxyl groups, enabling the activation of substrates like carboxylic acids and alcohols under mild conditions. researchgate.netrsc.org

In boron-catalyzed processes, the mechanism often involves the activation of a hydroxyl-containing substrate. For instance, in dehydrative reactions like amidations or esterifications, the boronic acid catalyst reacts with a carboxylic acid. This initial step is typically a condensation reaction that forms a key reactive intermediate, a mono(acyloxy)boronic acid. rsc.org This intermediate is more susceptible to nucleophilic attack than the original carboxylic acid. Theoretical and experimental studies on arylboronic acid-catalyzed amidations suggest that the formation of this acyloxyboronic acid intermediate is a crucial, albeit sometimes thermodynamically unfavorable, step. rsc.org The removal of water is often essential to drive the reaction forward. rsc.org The subsequent nucleophilic attack by an amine on the boron-activated carbonyl group leads to the formation of a tetrahedral intermediate. The rate-determining step in many such amidation reactions is the cleavage of the C–O bond of this intermediate to yield the final amide product and regenerate the boronic acid catalyst. rsc.org

The specific nature of the arylboronic acid catalyst, including the presence of ortho-substituents like the cyclopropyl group in this compound, can significantly influence catalytic activity. rsc.orgstrath.ac.uk Steric effects and intramolecular orbital interactions can affect the stability and reactivity of the catalytic intermediates. rsc.org While some studies propose a monomeric catalytic cycle, others suggest that dimeric boron species, such as boroxines or other B-X-B motifs, may be the true catalytically active species, providing a scaffold that activates the carboxylic acid while delivering the nucleophile. ic.ac.ukrsc.org In some reactions, particularly those involving the activation of alcohols, arylboronic acids can act as pre-catalysts that, in combination with a co-catalyst like oxalic acid, form a stronger Brønsted acid in situ. nih.gov This generated acid then protonates the alcohol, facilitating the formation of a carbocation intermediate for subsequent reactions like C-alkylation or allylation. nih.gov

| Reaction Type | Proposed Catalyst Activation Mode | Key Intermediates | Mechanistic Notes |

| Amidation | Lewis Acid / Covalent Catalysis | Mono(acyloxy)boronic acid, Boroxine-amine complexes | Formation of an acyloxyboronic acid enhances the electrophilicity of the carbonyl carbon. rsc.orgrsc.org Water removal is often critical. rsc.org |

| C-Alkylation of Alcohols | Brønsted Acid Catalysis | Hydrated boronate ester, Benzylic carbocation | Boronic acid and a co-catalyst (e.g., oxalic acid) form a stronger Brønsted acid, which promotes SN1-type reactivity. nih.gov |

| Cycloadditions | Lewis Acid Catalysis | Mixed anhydride with carboxylic acid | The boronic acid catalyst lowers the LUMO energy of the dienophile (e.g., an unsaturated carboxylic acid) through anhydride formation. nih.gov |

Non-Catalytic Reactions and Selectivity Studies

Formation and Reactivity of Boronate Esters

This compound readily undergoes esterification with diols to form cyclic boronate esters. researchgate.net This reaction is a reversible condensation process, and the resulting esters, such as the commonly used pinacol (B44631) ester (forming 2-(2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), are often more stable, less prone to protodeboronation, and easier to handle and purify than the parent boronic acid. bohrium.comwiley-vch.de The formation of these esters is a fundamental transformation in organoboron chemistry, often employed to protect the boronic acid moiety or to modify its reactivity for subsequent steps. nih.gov

The formation of boronate esters involves an equilibrium between the trigonal (sp²-hybridized) boronic acid and the tetrahedral (sp³-hybridized) boronate anion in the presence of a diol. researchgate.net Both the neutral and anionic forms of the boronic acid can react with the diol to form the corresponding trigonal boronic ester or tetrahedral boronate ester, which also exist in equilibrium. researchgate.net The stability and formation rate of these esters are influenced by factors such as pH, solvent, and the structure of the diol. For instance, the formation of boronate esters is often favored at higher pH. wiley-vch.de Synthetically, boronate esters are typically prepared by reacting the boronic acid with a diol like pinacol, often with azeotropic removal of water, or through various metal-catalyzed borylation reactions of corresponding aryl halides or organometallic reagents. organic-chemistry.org

Once formed, (2-cyclopropylphenyl)boronate esters serve as versatile intermediates in a wide array of chemical transformations. They are most famously used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.gov The boronate ester group is generally more robust than the boronic acid group under various reaction conditions but is still sufficiently reactive to undergo transmetalation to the palladium(II) center, a key step in the catalytic cycle. nih.gov Beyond cross-coupling, cyclopropyl boronic esters can undergo 1,2-metalate rearrangements when reacted with organolithium reagents, providing a pathway to structurally complex tertiary boronic esters. nih.gov

| Boronate Ester Type | Formation Method | Key Reactivity | Example Application |

| Pinacol Ester | Reaction of boronic acid with pinacol | Suzuki-Miyaura cross-coupling | Synthesis of biaryls and other C-C coupled products. nih.gov |

| MIDA Ester | Reaction with N-methyliminodiacetic acid (MIDA) | Slow release of boronic acid | Used for controlled, slow release of the boronic acid in situ for sensitive cross-coupling reactions. ed.ac.uk |

| Tertiary Propargylic Boronic Esters | 1,2-Metalate rearrangement of cyclopropyl boronic esters | α- and γ-functionalization | Stereoselective synthesis of molecules with adjacent tertiary or quaternary carbon stereocenters. nih.gov |

Radical Pathways Involving Boronic Acids

In addition to their roles in ionic and catalytic processes, boronic acids and their ester derivatives can participate in reactions via radical pathways. core.ac.uk The carbon-boron bond can be cleaved homolytically to generate aryl radicals, which are highly reactive intermediates for various synthetic transformations. The generation of a radical from this compound or its esters can be initiated through single-electron transfer (SET) processes, often facilitated by photoredox catalysis. organic-chemistry.org

In a typical photoredox-catalyzed process, a photocatalyst, upon excitation by visible light, becomes a potent single-electron oxidant or reductant. This excited photocatalyst can then interact with a boronic acid derivative. For instance, an ate-complex, formed between a boronate ester and a base, can be oxidized by the excited photocatalyst to generate an aryl radical and a boryl radical. This provides an entry into radical-based C-C or C-heteroatom bond-forming reactions under mild conditions.

A notable example of radical reactivity involving boronic esters is the 1,2-boron shift. organic-chemistry.org In studies on 1,2-bis-boronic esters, photoredox-catalyzed mono-deboronation generates a primary β-boryl radical. This radical can undergo a rapid 1,2-boron shift to form a more thermodynamically stable secondary or tertiary radical, enabling selective functionalization at the more hindered position, a reversal of conventional selectivity. organic-chemistry.org This type of radical migration highlights the sophisticated reactivity that can be accessed from boronic ester precursors. Such radical pathways involving this compound could potentially be exploited for novel ring-opening or functionalization reactions involving the cyclopropyl moiety.

| Radical Process | Initiation Method | Key Intermediate | Synthetic Outcome |

| Radical Deboronation | Photoredox Catalysis (SET) | Aryl radical | Replacement of the boronic acid/ester group with a hydrogen atom or other functional groups. |

| 1,2-Boron Shift | Photoredox Catalysis | β-Boryl radical | Migration of a boryl group to form a more stable radical, allowing for selective functionalization at the migration terminus. organic-chemistry.org |

| Radical Cascade Reactions | Photoredox Catalysis | Aryl radical | Initiation of a cascade of intramolecular radical additions to form complex polycyclic structures. organic-chemistry.org |

Advanced Applications of 2 Cyclopropylphenyl Boronic Acid in Complex Molecule Synthesis

Construction of Biaryl and Polysubstituted Aromatic Scaffolds

The primary application of (2-cyclopropylphenyl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govaablocks.com This reaction is instrumental in the synthesis of biaryl compounds, which are structural motifs present in numerous pharmaceuticals, natural products, and functional materials. researchgate.net In this context, this compound serves as the organoboron partner, coupling with various aryl or heteroaryl halides (or triflates) to generate sterically hindered biaryl systems.

The presence of the ortho-cyclopropyl group significantly influences the reaction's outcome and the properties of the resulting biaryl product. This substituent can dictate the conformation of the final molecule by restricting rotation around the newly formed biaryl bond, a critical factor in designing molecules with specific three-dimensional shapes.

Furthermore, the strategic application of this building block allows for the synthesis of polysubstituted aromatic scaffolds. researchgate.netlibretexts.orglibretexts.org By choosing a coupling partner that contains additional functional groups or by performing subsequent reactions on the biaryl product, chemists can assemble complex, highly decorated aromatic structures that would be challenging to create using other methods. libretexts.org

Utilization in Medicinal Chemistry as a Synthetic Building Block

The incorporation of the (2-cyclopropylphenyl) motif via Suzuki-Miyaura coupling enables the exploration of novel chemical space in drug discovery programs. audreyli.com For instance, this building block can be coupled to heterocyclic cores common in pharmaceuticals, introducing a substituent that combines steric bulk with specific electronic properties, potentially leading to enhanced potency or selectivity for a given biological target. nih.gov While boron-containing compounds were once viewed with suspicion regarding toxicity, this has been largely demystified, and many are now considered non-toxic and are even found in nature. nih.govmdpi.com

Applications in Agrochemicals and Functional Materials Development

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and materials science. In agrochemical research, the introduction of the cyclopropylphenyl group can lead to the development of new herbicides, fungicides, or insecticides with novel modes of action or improved properties. mdpi.com Boron-containing compounds, in general, play a role in this field, with some acting as fungicides or plant growth regulators. mdpi.comnih.gov

In materials science, phenylboronic acids are used to create advanced functional materials such as stimuli-responsive polymers and sensors. nih.gov Polymers containing phenylboronic acid units can form reversible covalent bonds with diols, allowing for the creation of "smart" materials that respond to changes in pH or the presence of sugars. nih.gov Although specific examples detailing the use of this compound in this context are not widespread, its structural features make it a candidate for developing polymers with tailored mechanical or sensory properties. The steric hindrance from the cyclopropyl (B3062369) group could influence the polymer's morphology and its responsiveness to external stimuli.

Stereoselective and Regioselective Synthesis Strategies

The ortho-substituent on a phenylboronic acid plays a critical role in controlling the selectivity of cross-coupling reactions. The cyclopropyl group in this compound can direct the regioselectivity of a reaction, for instance, by sterically blocking one reaction site on a coupling partner, thereby favoring substitution at a different, more accessible position. nih.gov

More significantly, ortho-substituted boronic acids are key reagents in atroposelective synthesis—the selective synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. beilstein-journals.orgnih.govresearchgate.net The coupling of this compound with a similarly substituted aryl halide can create a biaryl system with a high rotational barrier. nih.gov This steric clash between the ortho-substituents locks the molecule into a specific, chiral conformation. By using chiral ligands on the palladium catalyst, it is possible to synthesize one atropisomer in excess of the other, providing access to enantiomerically enriched, axially chiral molecules that are valuable as chiral ligands or in drug development. beilstein-journals.org

Iterative Synthesis for Complex Molecular Architectures

A sophisticated strategy for building complex molecules is iterative synthesis, where molecular fragments are assembled in a controlled, stepwise manner. nih.govnih.govillinois.edu This approach often requires protecting groups to mask reactive sites until they are needed. jocpr.com The boronic acid functional group can be "protected" to temporarily attenuate its reactivity. A leading protecting group for this purpose is N-methyliminodiacetic acid (MIDA). nih.govchem-station.com

This compound can be converted into its corresponding MIDA boronate. This MIDA-protected version is exceptionally stable, resistant to chromatography, and, crucially, unreactive under anhydrous Suzuki-Miyaura coupling conditions. illinois.edunih.gov This stability allows for a powerful iterative cross-coupling (ICC) strategy:

A bifunctional molecule, such as a bromo-aryl MIDA boronate, can be coupled with this compound. The MIDA-protected boronic acid on the partner molecule does not react.

After the first coupling, the MIDA group can be easily removed under mild aqueous basic conditions, regenerating the free boronic acid. grillolabuc.com

This newly revealed boronic acid can then participate in a second, different Suzuki-Miyaura coupling reaction.

This iterative process, analogous to the solid-phase synthesis of peptides, allows for the programmed assembly of complex structures from simple, pre-functionalized building blocks, with this compound serving as a key architectural component. nih.govgrillolabuc.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the pathways of chemical reactions. DFT calculations can elucidate reaction mechanisms, determine activation energies, and identify stable intermediates.

Mechanistic Modeling of Transition States and Key Intermediates

The modeling of transition states and key intermediates is crucial for a complete understanding of a chemical reaction's mechanism. These computational models provide a picture of the high-energy states that govern the reaction rate and the transient species that are formed along the reaction coordinate.

No specific mechanistic models for transition states and key intermediates involving (2-Cyclopropylphenyl)boronic acid have been detailed in the available research. General mechanistic studies of boronic acid reactions, such as their role as transition state inhibitors for enzymes like β-lactamases, have been performed. nih.govresearchgate.net These studies often involve molecular docking and modeling to understand how the boronic acid moiety interacts with the active site, mimicking the transition state of the natural substrate. nih.gov While these provide a framework, the specific geometric and electronic contributions of the 2-cyclopropylphenyl substituent to transition state stabilization in various reactions remain an area for future investigation.

Analysis of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of a chemical reaction are governed by the steric and electronic properties of the reactants. In the case of this compound, the ortho-cyclopropyl group is expected to exert significant steric and electronic effects.

Detailed computational analyses quantifying the specific steric and electronic effects of the ortho-cyclopropyl group on the reactivity and selectivity of this compound are not extensively reported. For ortho-substituted phenylboronic acids in general, the substituent can influence the orientation of the boronic acid group and its Lewis acidity. nih.govrsc.org For example, intramolecular interactions between an ortho-substituent and the boron center can affect the compound's pKa and its ability to bind to diols. researchgate.netnih.gov The cyclopropyl (B3062369) group, with its unique electronic properties that can stabilize adjacent positive charges, is expected to influence the electrophilicity of the boron atom, but specific computational studies are required to delineate these effects precisely.

Predictive Models for Molecular Interactions and Biological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are computational tools used to forecast the biological activity and molecular interactions of a compound. These models are instrumental in drug discovery and materials science.

There are no specific predictive models for the molecular interactions or biological activity of this compound found in the literature. The development of such models requires a dataset of structurally related compounds with known activities. While 3D-QSAR and molecular docking studies have been successfully applied to other classes of boronic acids, including dipeptidyl boronic acid proteasome inhibitors and PDE4B inhibitors, this approach has not yet been applied to this compound and its derivatives. nih.govnih.gov General QSAR models for predicting properties like antioxidant potential exist, but these are not specific to this compound. mdpi.com Molecular docking studies on other systems have provided insights into how boronic acids interact with protein targets like COX-1/2, but similar studies on this compound are absent. researchgate.netnih.govcsfarmacie.cz

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for (2-Cyclopropylphenyl)boronic Acid Transformations

The development of new and more efficient catalytic systems is a primary focus for expanding the utility of this compound. While palladium-catalyzed cross-coupling reactions are well-established, researchers are actively exploring alternative catalysts to overcome existing limitations, such as catalyst deactivation, cost, and the need for harsh reaction conditions.

Recent advancements include the use of catalysts based on more abundant and less expensive metals like nickel and copper. These systems are being investigated for their potential to mediate Suzuki-Miyaura couplings and other transformations of this compound with improved efficiency and selectivity. Additionally, the design of sophisticated ligands that can stabilize the metal center and facilitate challenging bond formations is a key area of research. For instance, the development of pincer-type ligands has shown promise in creating highly active and robust catalysts for a variety of transformations. dtu.dk The exploration of bimetallic catalytic systems, where two different metals work in concert, is another promising avenue for achieving novel reactivity and selectivity.

The table below highlights some emerging catalytic systems being explored for boronic acid transformations.

| Catalyst Type | Metal Center | Key Advantages | Research Focus |

| Pincer Complexes | Ruthenium, Nickel | High stability, activity, and selectivity | Catalyst design for specific transformations, mechanistic studies. dtu.dk |

| Nanoparticle Catalysts | Palladium, Gold | High surface area, recyclability | Improving catalyst longevity and performance in continuous flow reactors. |

| Photoredox Catalysis | Iridium, Ruthenium | Mild reaction conditions, unique reactivity | Enabling novel bond formations not accessible through thermal methods. |

| Bimetallic Catalysts | Palladium/Copper | Synergistic effects, enhanced reactivity | Overcoming limitations of single-metal catalysts, enabling new reaction pathways. |

Exploration of New Reaction Classes and Chemoselectivities

Beyond the well-established Suzuki-Miyaura coupling, researchers are exploring new reaction classes where this compound can serve as a versatile building block. This includes its participation in C-H activation/borylation reactions, which offer a more direct and atom-economical approach to synthesizing complex molecules. mdpi.com The development of methods for the direct borylation of C-H bonds in the cyclopropyl (B3062369) ring or the adjacent phenyl ring would provide a powerful tool for late-stage functionalization.

Another area of active investigation is the development of multicomponent reactions (MCRs) involving this compound. nih.gov MCRs allow for the construction of complex molecular architectures in a single step from three or more starting materials, which is highly desirable from a green chemistry perspective. nih.gov The unique steric and electronic properties of the 2-cyclopropylphenyl group can be exploited to control the chemoselectivity of these reactions, leading to the formation of novel and diverse molecular scaffolds. nih.gov For example, the use of formylphenylboronic acids in Hantzsch and Biginelli-type multicomponent reactions has been shown to produce novel boron-containing heterocycles. nih.gov

Future research will likely focus on:

Asymmetric Transformations: Developing enantioselective reactions that utilize the chirality of the cyclopropyl group or introduce new stereocenters with high control.

Radical Reactions: Exploring the participation of this compound in radical-mediated transformations to access new bond formations.

Photochemical Reactions: Utilizing light to drive novel reactions and access excited-state reactivity that is not achievable under thermal conditions.

Sustainable Synthesis and Green Chemistry Approaches in Boronic Acid Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes for and with this compound. nih.gov A major goal is to develop more sustainable methods that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. researchgate.netnih.gov

Key strategies being implemented include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. nih.govresearchgate.net

Flow Chemistry: Employing continuous flow reactors to improve reaction control, enhance safety, and facilitate catalyst recycling.

Strategies for Enhanced Atom and Step Economy in Synthesis

For the synthesis of this compound and its derivatives, researchers are focusing on developing more convergent and efficient synthetic strategies. This includes:

Direct C-H Borylation: As mentioned earlier, the direct borylation of C-H bonds is a highly atom-economical approach for introducing the boronic acid functionality. mdpi.com This strategy avoids the need for pre-functionalized starting materials, such as aryl halides, thereby reducing the number of synthetic steps and the generation of stoichiometric byproducts.

Convergent Synthesis: Designing synthetic routes where large fragments of the target molecule are synthesized separately and then joined together in the final steps. This approach is often more efficient than linear syntheses, where the main carbon skeleton is built up step-by-step.

Tandem and Cascade Reactions: Designing reactions where multiple bond-forming events occur in a single, orchestrated sequence. These reactions can significantly increase the complexity of a molecule in a single step, leading to highly efficient and elegant syntheses.

By focusing on these strategies, chemists can develop more sustainable and cost-effective methods for preparing and utilizing this compound, further expanding its potential in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-cyclopropylphenyl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves palladium-catalyzed Miyaura borylation of 2-cyclopropylphenyl halides (e.g., bromides or iodides) using bis(pinacolato)diboron. Key parameters include catalyst loading (e.g., Pd(dppf)Cl₂ at 1–5 mol%), solvent (THF or dioxane), and temperature (80–100°C). Post-reaction purification often requires column chromatography with silica gel and a hexane/ethyl acetate gradient to remove unreacted precursors .

Q. How can researchers mitigate boroxine formation during mass spectrometry analysis of this compound?

- Methodological Answer : Boronic acids readily dehydrate to form boroxines under standard MS conditions. To suppress this, derivatize the compound with diols (e.g., pinacol) to form cyclic boronic esters. For MALDI-MS, use matrices like α-cyano-4-hydroxycinnamic acid (CHCA) in positive-ion mode, and confirm the absence of boroxine peaks (e.g., m/z = 3M–2H₂O) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After quenching the reaction with aqueous NH₄Cl, extract the product into ethyl acetate. Use silica gel chromatography with a 7:3 hexane/ethyl acetate eluent. For higher purity, recrystallize from a toluene/hexane mixture. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : The cyclopropyl moiety introduces steric hindrance and electronic effects. Computational studies (DFT) suggest that the strained ring enhances electrophilicity at the boron center, accelerating transmetalation. Experimentally, coupling with aryl chlorides requires bulky ligands (e.g., SPhos) and elevated temperatures (100–120°C). Compare yields with non-cyclopropyl analogs to quantify steric impacts .

Q. What strategies enable the use of this compound in photoinduced radical reactions?

- Methodological Answer : Under UV light (254 nm), the boronic acid acts as a radical precursor via homolytic B–C bond cleavage. Pair with eosin Y as a photosensitizer in DMSO. Monitor radical intermediates via EPR spectroscopy using TEMPO as a spin trap. Applications include C–H functionalization of heteroarenes .

Q. How can thermal stability data inform the application of this compound in polymer flame retardants?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min). The cyclopropyl group enhances stability (decomposition onset >250°C vs. ~200°C for phenylboronic acid). Char residue analysis (via SEM-EDS) reveals boron-rich layers that inhibit combustion. Compare with halogenated retardants for eco-friendly alternatives .

Q. What are the challenges in quantifying trace impurities of this compound in drug substances?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。